molecular formula C13H10N2O2S B14742103 N-(4-Nitrophenyl)benzenecarbothioamide CAS No. 5265-19-0

N-(4-Nitrophenyl)benzenecarbothioamide

Cat. No.: B14742103
CAS No.: 5265-19-0
M. Wt: 258.30 g/mol
InChI Key: MGLHJRBKHQHAMT-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)benzenecarbothioamide is a sulfur-containing aromatic compound characterized by a benzenecarbothioamide backbone substituted with a 4-nitrophenyl group. This electron-withdrawing nitro group enhances the compound's reactivity, making it a key intermediate in synthesizing heterocyclic derivatives such as 1,3,4-thiadiazoles . The compound is synthesized via reactions involving hydrazonoyl bromides and pyrazolyl derivatives, with subsequent characterization by ¹H NMR, ¹³C NMR, IR, mass spectrometry, and elemental analysis .

Properties

CAS No.

5265-19-0

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

N-(4-nitrophenyl)benzenecarbothioamide

InChI

InChI=1S/C13H10N2O2S/c16-15(17)12-8-6-11(7-9-12)14-13(18)10-4-2-1-3-5-10/h1-9H,(H,14,18)

InChI Key

MGLHJRBKHQHAMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)benzenecarbothioamide typically involves the reaction of 4-nitroaniline with benzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Nitroaniline+Benzoyl isothiocyanateThis compound\text{4-Nitroaniline} + \text{Benzoyl isothiocyanate} \rightarrow \text{this compound} 4-Nitroaniline+Benzoyl isothiocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)benzenecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: N-(4-Aminophenyl)benzenecarbothioamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(4-Nitrophenyl)benzenesulfonamide.

Scientific Research Applications

N-(4-Nitrophenyl)benzenecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)benzenecarbothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The nitro group plays a crucial role in these interactions, as it can undergo redox reactions that generate reactive intermediates .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

N-(4-Nitrophenyl)benzenecarbothioamide belongs to a broader class of benzenecarbothioamides, where substituents critically influence physical, chemical, and biological properties. A structurally related compound, N-[(4-chlorophenyl)methoxymethyl]-4-methoxy-benzenecarbothioamide , differs in its substitution pattern:

  • This compound: Features a nitro group (-NO₂) at the para position, imparting strong electron-withdrawing effects.
  • N-[(4-chlorophenyl)methoxymethyl]-4-methoxy-benzenecarbothioamide : Substituted with a chloro group (-Cl) and methoxymethyl (-CH₂OCH₃) moiety, introducing moderate electron-withdrawing (Cl) and electron-donating (methoxy) effects .

Table 1: Structural Comparison

Compound Substituents Electronic Effects
This compound 4-Nitrophenyl (-C₆H₄NO₂) Strong electron-withdrawing
N-[(4-chlorophenyl)methoxymethyl]-4-methoxy-benzenecarbothioamide 4-Chlorophenylmethoxymethyl, 4-methoxy Mixed (electron-withdrawing/donating)

These structural differences impact reactivity and applications. For example, the nitro group in the target compound facilitates nucleophilic substitution reactions, whereas the methoxy group in the analog may enhance solubility .

Pharmacologically Active Derivatives: Thiadiazole Compounds

This compound serves as a precursor to 1,3,4-thiadiazole derivatives, which demonstrate enhanced antimicrobial activity. Key findings from synthesized derivatives include:

  • Synthesis : Reacting the target compound with hydrazinecarbothioamides or methyl hydrazinecarbodithioate yields 1,3,4-thiadiazoles with pyrazolyl and nitrophenyl groups .
  • Antimicrobial Activity : Four derivatives outperformed others against E. coli, B. mycoides, and C. albicans, suggesting that structural modifications (e.g., introduction of methyl groups or thiadiazole rings) enhance bioactivity .

Table 2: Antimicrobial Performance of Select Thiadiazole Derivatives

Derivative Structure Activity Against Pathogens Relative Efficacy
2-[1-(5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine derivatives E. coli, B. mycoides, C. albicans High (superior to parent compound)
1,3,4-Thiadiazolyl derivatives with methylthio groups E. coli, C. albicans Moderate

The enhanced activity of thiadiazole derivatives highlights the importance of heterocyclic frameworks in drug design .

Research Findings and Implications

  • Synthetic Flexibility : The nitro group in this compound enables diverse functionalization, making it a versatile scaffold for antimicrobial agents .
  • Substituent-Activity Relationships: Electron-withdrawing groups (e.g., -NO₂) improve stability and reactivity, while electron-donating groups (e.g., -OCH₃) may enhance solubility but reduce antimicrobial potency .

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